2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid
Overview
Description
The compound “2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleic acids . The isopropylamino group attached to the pyrimidine ring could potentially alter its properties and interactions .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve reactions typical of pyrimidines and amines. For example, the isopropylamine part could be synthesized from isopropyl alcohol and ammonia . The pyrimidine ring could be synthesized through various methods, including the Biginelli reaction .Chemical Reactions Analysis
As a derivative of pyrimidine and an amine, this compound could exhibit reactions typical of these groups. For example, it might undergo protonation, alkylation, acylation, and condensation with carbonyls .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the isopropylamino group could make it a weak base and potentially soluble in water .Scientific Research Applications
Synthesis and Reactivity
- Research has explored the synthesis of various fluoropyrimidines from aminopyrimidines in fluoroboric acid, indicating potential applications in synthesizing similar compounds like 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (Brown & Waring, 1974).
- Studies on the Dimroth rearrangement of amino-4-methylpyrimidine derivatives suggest potential routes for chemical transformations of similar compounds, potentially including 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (Brown & Paddon-Row, 1967).
Medicinal Chemistry Applications
- Research in medicinal chemistry has explored the synthesis of aza analogs of 4-aminomethylbenzoic acid, which may be relevant to the synthesis and study of 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid and its derivatives (Isoda et al., 1980).
Supramolecular Chemistry
- Investigations in supramolecular chemistry have studied hydrogen bonding interactions involving amino-4-methylpyrimidine, which may be relevant for understanding the interactions of 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid in various chemical environments (Mahapatra et al., 2011).
Antimicrobial Applications
- A study has been conducted on the synthesis and antimicrobial evaluation of certain pyrimidine-carboxylic acids, indicating potential antimicrobial applications of similar compounds, possibly including 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (Shastri, 2019).
Crystal Structure Prediction
- Research on the intermolecular interactions between carboxylates, pyridine, and pyrimidine heterocycles, such as 2-amino-4-methylpyrimidine, offers insights that could aid in predicting the crystal structure of compounds like 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (Collins et al., 2010).
Future Directions
properties
IUPAC Name |
6-methyl-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)10-9-11-6(3)4-7(12-9)8(13)14/h4-5H,1-3H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSVUOBRBCSYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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